2-Hydrazinyl-3-methoxypyridine

Description

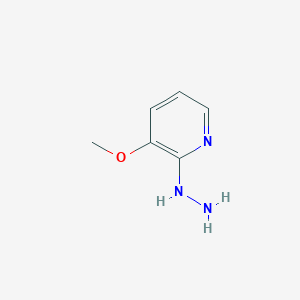

Structure

3D Structure

Properties

IUPAC Name |

(3-methoxypyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-5-3-2-4-8-6(5)9-7/h2-4H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGPJDDXEJWUMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594973 | |

| Record name | 2-Hydrazinyl-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210992-34-0 | |

| Record name | 2-Hydrazinyl-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Hydrazinyl-3-methoxypyridine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydrazinyl-3-methoxypyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details a robust synthesis protocol via nucleophilic aromatic substitution, explains the rationale behind key experimental parameters, and outlines a full suite of analytical techniques for structural verification and purity assessment. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a practical, in-depth understanding of this molecule's preparation and properties.

Introduction: Significance of Substituted Hydrazinylpyridines

Substituted pyridines are foundational scaffolds in modern pharmacology, present in numerous approved drugs. The introduction of a hydrazinyl (-NHNH₂) moiety, particularly adjacent to an activating group like a methoxy substituent, creates a versatile chemical intermediate. The this compound core is a valuable building block for synthesizing more complex molecules, such as pyrazolopyridines, triazolopyridines, and other fused heterocyclic systems, which are actively investigated for their potential as kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics.

This guide moves beyond a simple recitation of steps to provide a field-proven perspective on the synthesis, focusing on the causality of experimental choices to ensure reproducibility, yield optimization, and high purity of the final compound.

Synthesis Methodology: Nucleophilic Aromatic Substitution

The most direct and widely adopted method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) of a suitable 2-halo-3-methoxypyridine precursor with hydrazine.[1][2] The electron-withdrawing nature of the pyridine ring nitrogen activates the 2-position towards nucleophilic attack, facilitating the displacement of the halide by the hydrazine nucleophile.

Reaction Principle & Causality

The core reaction is:

-

Precursor: 2-Chloro-3-methoxypyridine (or 2-Bromo-3-methoxypyridine)

-

Nucleophile: Hydrazine Hydrate (N₂H₄·H₂O)

-

Product: this compound

-

Byproduct: Hydrochloric Acid (neutralized by excess hydrazine)

Key Experimental Choices Explained:

-

Excess Hydrazine Hydrate: A significant molar excess of hydrazine hydrate is employed for two primary reasons.[2][3] First, it serves as both the nucleophile and the base to neutralize the HCl generated during the reaction, preventing the protonation of the unreacted hydrazine and the product. Second, the high concentration of the nucleophile drives the reaction to completion according to Le Châtelier's principle, maximizing the yield.[2]

-

Solvent Selection: While the reaction can be run neat in excess hydrazine, the use of a polar protic solvent like ethanol can improve the solubility of the halopyridine starting material and aid in temperature control.[4][5] For less reactive chloro-precursors, a higher-boiling solvent may be necessary to achieve a reasonable reaction rate.

-

Temperature Control: The reaction is typically performed at reflux to ensure a sufficient rate of reaction.[1][5] The temperature is dictated by the boiling point of the chosen solvent or the hydrazine hydrate solution itself.

Materials and Reagents

| Reagent | Formula | M.W. | Role | Notes |

| 2-Chloro-3-methoxypyridine | C₆H₆ClNO | 143.57 g/mol | Starting Material | Can be substituted with 2-bromo analog. |

| Hydrazine Hydrate (~80%) | N₂H₄·H₂O | 50.06 g/mol | Nucleophile & Base | Highly toxic and corrosive. Handle with extreme care.[6][7] |

| Ethanol (95% or absolute) | C₂H₅OH | 46.07 g/mol | Solvent | Improves substrate solubility. |

| Deionized Water | H₂O | 18.02 g/mol | Washing Agent | Used during work-up to remove excess hydrazine. |

| Diethyl Ether / Ethyl Acetate | - | - | Extraction/Washing | Used for washing the final product. |

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3-methoxypyridine (1.0 eq) and ethanol (5-10 mL per gram of starting material).

-

Reagent Addition: While stirring, carefully add hydrazine hydrate (80% solution, 5.0-6.0 eq) to the flask.[5] The addition may be mildly exothermic.

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain this temperature for 6-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. Further cool the flask in an ice-water bath for 30-60 minutes to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove excess hydrazine hydrate and other water-soluble impurities. Follow this with a wash using a small amount of cold diethyl ether or ethyl acetate to remove non-polar impurities.

-

Drying: Dry the resulting white to off-white solid under vacuum to a constant weight.

Characterization of this compound

Rigorous characterization is essential to confirm the structure and purity of the synthesized product. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Physical Properties

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Should be determined using a calibrated apparatus and compared with literature values if available. A sharp melting range is indicative of high purity.

Diagram: Characterization Workflow

Caption: Analytical workflow for the characterization of the final product.

Spectroscopic Analysis

The following data are predictive, based on the analysis of the compound's structure and spectroscopic data for similar compounds like 2-methoxypyridine[8][9] and 2-hydrazinopyridine.[10]

| Technique | Expected Observations |

| ¹H NMR | Pyridine Protons: Three distinct signals in the aromatic region (~6.5-8.0 ppm). The proton at C4 will likely be a doublet of doublets, the proton at C5 a doublet, and the proton at C6 a doublet. Methoxy Protons (-OCH₃): A sharp singlet at ~3.9 ppm.[9] Hydrazine Protons (-NHNH₂): Two broad singlets, one for the -NH- proton and one for the -NH₂ protons, which are exchangeable with D₂O. Their chemical shifts can vary. |

| ¹³C NMR | Pyridine Carbons: Five signals in the aromatic region (~110-165 ppm). The carbon bearing the methoxy group (C3) and the carbon bearing the hydrazinyl group (C2) will be significantly shifted. Methoxy Carbon (-OCH₃): A signal around 55 ppm. |

| FT-IR | N-H Stretch: Broad bands in the 3100-3400 cm⁻¹ region corresponding to the -NH and -NH₂ groups.[11][12] C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹. C=C and C=N Stretch: Strong absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring. C-O Stretch (Aryl Ether): A strong band around 1250 cm⁻¹. |

| Mass Spec. | Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₆H₉N₃O = 139.16 g/mol ). The fragmentation pattern would likely show loss of NH₂, N₂H₃, and potentially the methoxy group.[13][14] |

Safety Precautions: Handling Hydrazine Derivatives

Hydrazine hydrate is a hazardous substance and must be handled with extreme caution. [15]

-

Toxicity and Carcinogenicity: Hydrazine is toxic if swallowed, inhaled, or absorbed through the skin.[6][7] It is classified as a potential human carcinogen.[4][16]

-

Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[16] Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles.[7]

-

Handling: Avoid all personal contact, including inhalation of vapors.[17] Use a closed or well-ventilated system for transfers.[15] Keep away from heat, sparks, and open flames.[6]

-

Spill and Waste: In case of a spill, evacuate the area and use a non-combustible absorbent material for cleanup.[7] All waste containing hydrazine must be disposed of as hazardous waste according to local, state, and federal regulations.[17]

-

First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing.[7] For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[6] If inhaled, move the person to fresh air.[7]

Conclusion

This guide has detailed a reliable and well-rationalized protocol for the synthesis of this compound. By understanding the chemical principles behind the procedure and adhering strictly to the safety protocols, researchers can confidently prepare this valuable intermediate for applications in drug discovery and development. The outlined characterization workflow provides a robust framework for verifying the identity and purity of the final product, ensuring the quality of material for subsequent synthetic transformations.

References

- Hydrazine hydrate - SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.

- Hydrazine Hydrate 7.

- Material Safety Data Sheet - HYDRAZINE HYDR

- Hydrazine - Safety D

- Mass spectra of some isomeric monosubstituted pyridines. The Journal of Organic Chemistry.

- Safety and Handling of Hydrazine.

- Infrared spectra of hydrazine at selected pressures.

- Hydrazine hydrate(7803-57-8) IR Spectrum. ChemicalBook.

- Mass spectral study of pyridine derivative.

- Synthetic process for 2-hydrazinylpyridine derivative.

- Palladium-Catalyzed Triazolopyridine Synthesis. Organic Syntheses Procedure.

- Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?

- 2-Hydrazinopyridine.

- 2-Methoxypyridine.

- 2-Methoxypyridine(1628-89-3) 1H NMR spectrum. ChemicalBook.

- Synthesis process of 2-hydrazinopyridine derivative.

- Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.

Sources

- 1. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 2. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. files.dep.state.pa.us [files.dep.state.pa.us]

- 8. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Methoxypyridine(1628-89-3) 1H NMR [m.chemicalbook.com]

- 10. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hydrazine hydrate(7803-57-8) IR Spectrum [m.chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. nexchem.co.uk [nexchem.co.uk]

- 17. datasheets.scbt.com [datasheets.scbt.com]

1H NMR spectrum of 2-Hydrazinyl-3-methoxypyridine

An In-Depth Technical Guide to the 1H NMR Spectrum of 2-Hydrazinyl-3-methoxypyridine

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key heterocyclic building block in medicinal chemistry and drug development. This document offers a predictive interpretation of the spectrum based on established principles of substituent effects on the pyridine ring. It details a robust experimental protocol for acquiring high-quality 1H NMR data and provides a step-by-step guide to spectral interpretation. This whitepaper is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for the unambiguous structural elucidation of novel compounds.

Introduction: The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For drug development professionals, the precise characterization of novel chemical entities is a critical step in the discovery pipeline. This compound (CAS No. 210992-34-0) presents an interesting case for 1H NMR analysis due to the electronic interplay of the electron-donating hydrazinyl (-NHNH2) and methoxy (-OCH3) groups on the pyridine ring.[1]

The pyridine ring itself has a characteristic 1H NMR spectrum, with protons typically resonating in the aromatic region, significantly downfield from benzene due to the deshielding effect of the nitrogen atom.[2][3][4] The introduction of substituents further perturbs the electronic environment of the ring protons, leading to predictable changes in their chemical shifts (δ) and spin-spin coupling constants (J).[5][6] Understanding these effects is paramount for accurate spectral assignment. This guide will first predict the 1H NMR spectrum of the title compound by analyzing the influence of its substituents and then outline the practical steps for its experimental verification.

Predicted 1H NMR Spectrum of this compound

The structure of this compound contains five distinct proton environments that will give rise to five signals in the 1H NMR spectrum: three aromatic protons on the pyridine ring (H-4, H-5, and H-6), the protons of the methoxy group (-OCH3), and the protons of the hydrazinyl group (-NHNH2).

Molecular Structure and Proton Numbering:

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Locking and Tuning: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and tune the probe for the 1H frequency.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: ~16 ppm (centered around 6-7 ppm).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.

-

Guide to Spectral Interpretation

Interpreting an NMR spectrum is a systematic process. [7]

-

Identify Solvent and TMS Peaks: Locate the residual solvent peak (e.g., ~2.50 ppm for DMSO-d6) and the TMS reference at 0 ppm.

-

Count the Signals: Confirm the presence of the expected number of signals (five for this molecule, though the NH protons may overlap).

-

Analyze Chemical Shifts:

-

Identify the sharp singlet for the -OCH3 group around δ 3.8-4.0 ppm.

-

Locate the broad signals for the -NHNH2 protons.

-

Assign the three signals in the aromatic region (δ ~6.7-7.8 ppm) to H-4, H-5, and H-6 . The most downfield of these is likely H-6 due to its proximity to the ring nitrogen.

-

-

Analyze Integration: The integral values for each signal should correspond to the number of protons they represent: 3H for -OCH3, 1H for each aromatic proton, and a combined 3H for the -NHNH2 group (or separate integrals if resolved).

-

Analyze Multiplicity (Splitting Patterns):

-

The coupling between adjacent protons provides definitive structural information. H-4, H-5, and H-6 form a three-spin system.

-

H-6 should be split by H-5 (ortho coupling, J ≈ 4-6 Hz) and by H-4 (meta coupling, J ≈ 1-3 Hz), resulting in a doublet of doublets (dd).

-

H-5 should be split by H-4 (ortho coupling, J ≈ 7-9 Hz) and by H-6 (ortho coupling, J ≈ 4-6 Hz), also resulting in a dd.

-

H-4 should be split by H-5 (ortho coupling, J ≈ 7-9 Hz) and by H-6 (meta coupling, J ≈ 1-3 Hz), appearing as a dd.

-

Confirming these coupling constants across the different multiplets provides a self-validating system for the assignments.

-

Conclusion

The is readily interpretable through a systematic analysis of chemical shifts, integration, and spin-spin coupling. The strong electron-donating nature of the hydrazinyl and methoxy substituents leads to a characteristic upfield shift of the pyridine ring protons. By following the detailed experimental protocol and interpretation guide presented here, researchers can confidently verify the structure and purity of this important heterocyclic compound, ensuring the integrity of their subsequent research and development activities.

References

- Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.

- Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics.

- AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.

- (n.d.). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine.

- (2020). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives.

- Sci-Hub. (n.d.). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring.

- Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.

- (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes.

- (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

- ChemicalBook. (n.d.). 2-Hydrazinopyridine(4930-98-7) 1H NMR spectrum.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. RSC Publishing.

- ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- BLD Pharm. (n.d.). 210992-34-0|this compound.

- Chemistry Stack Exchange. (2014). Proton NMR signals and rings.

- ChemicalBook. (n.d.). 2-Methoxypyridine(1628-89-3) 1H NMR spectrum.

- ChemScene. (n.d.). 2197052-92-7 | 3-Hydrazinyl-2-methoxypyridine hydrochloride.

- PLOS One. (2018). Experimental and computational studies on a protonated 2-pyridinyl moiety and its switchable effect for the design of thermolytic devices.

- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

- (n.d.). For Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds - Supporting Information.

- ChemicalBook. (n.d.). 3-METHOXYPYRIDINE(7295-76-3) 1H NMR spectrum.

Sources

- 1. 210992-34-0|this compound|BLD Pharm [bldpharm.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. sci-hub.se [sci-hub.se]

- 7. researchgate.net [researchgate.net]

Physical and chemical properties of 2-Hydrazinyl-3-methoxypyridine

An In-Depth Technical Guide to 2-Hydrazinyl-3-methoxypyridine

Authored by a Senior Application Scientist

Foreword: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly those containing the pyridine nucleus, represent a "privileged" class of structures due to their prevalence in numerous FDA-approved drugs and biologically active molecules. Among these, This compound emerges as a highly valuable and versatile building block. Its unique arrangement of a nucleophilic hydrazinyl group and an electron-donating methoxy group on the pyridine ring provides a rich platform for chemical derivatization. This guide offers a comprehensive technical overview of its core properties, synthesis, reactivity, and applications, designed for researchers, scientists, and professionals engaged in the intricate process of drug development.

Core Compound Identification and Physicochemical Profile

Accurate identification is the foundation of all chemical research. This compound is cataloged under several identifiers, ensuring its unambiguous recognition in global databases and supply chains.

| Property | Value | Source |

| IUPAC Name | (3-methoxypyridin-2-yl)hydrazine | N/A |

| CAS Number | 210992-34-0 | [1] |

| Molecular Formula | C₆H₉N₃O | [2] |

| Molecular Weight | 139.16 g/mol | [2] |

| Physical Form | Solid | |

| Typical Purity | ≥97% | |

| SMILES | COC1=CC=CN=C1NN | [1] |

| InChI Key | NWJRKRZUAOLPMO-UHFFFAOYSA-N | [3] |

| Storage Conditions | Keep in dark place, inert atmosphere, store in freezer, under -20°C | [1][2] |

Calculated Properties for Drug Design

Computational descriptors are essential for predicting the pharmacokinetic properties of a molecule. These values provide early-stage insights into a compound's potential as a drug candidate.

| Descriptor | Value | Significance in Drug Discovery |

| Topological Polar Surface Area (TPSA) | 60.17 Ų | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A value under 140 Ų is generally favorable. |

| LogP (Octanol-Water Partition Coefficient) | 0.3758 | Measures lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME). |

| Hydrogen Bond Donors | 2 | Indicates the potential for forming hydrogen bonds with biological targets, a key aspect of molecular recognition. |

| Hydrogen Bond Acceptors | 4 | Represents the capacity to accept hydrogen bonds, contributing to binding affinity and solubility. |

| Rotatable Bonds | 2 | Relates to molecular flexibility, which can impact target binding and bioavailability. |

Data sourced from ChemScene and PubChem computational models.[2][4]

Synthesis and Chemical Reactivity

The utility of this compound lies in its straightforward synthesis and predictable reactivity, making it an ideal starting point for constructing diverse molecular libraries.

Core Synthesis Protocol: Nucleophilic Aromatic Substitution

The primary route for synthesizing 2-hydrazinylpyridine derivatives is the nucleophilic aromatic substitution (SNAr) of a corresponding halopyridine with hydrazine hydrate.[5][6] The electron-deficient nature of the pyridine ring facilitates the displacement of a good leaving group, such as a chloride or bromide atom, by the highly nucleophilic hydrazine.

Expertise-Driven Causality:

The choice of an excess of hydrazine hydrate is a critical experimental parameter. It serves two purposes: first, it acts as the nucleophile, and second, it serves as the reaction solvent and base to neutralize the hydrogen halide byproduct. Using a large excess drives the reaction to completion and helps to minimize the formation of undesired bis-substituted byproducts.[7] The reaction is typically heated to overcome the activation energy required for the substitution on the aromatic ring.[6]

Step-by-Step Laboratory Protocol:

-

Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting material, 2-chloro-3-methoxypyridine (1.0 eq).

-

Reagent Addition: Add hydrazine hydrate (typically 5-10 volumes or a significant molar excess) to the flask.[6][7]

-

Reaction Execution: Heat the reaction mixture to 100°C and stir vigorously.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting 2-chloro-3-methoxypyridine spot is no longer visible.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Dilute with water and perform an extraction with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography or recrystallization to achieve high purity.

Caption: General workflow for the synthesis of this compound.

Reactivity and Application in Heterocyclic Synthesis

The chemical utility of this compound is dominated by the reactivity of the hydrazinyl moiety. This functional group is a powerful nucleophile and a precursor for forming stable five- and six-membered heterocyclic rings, which are foundational structures in many therapeutic agents.[8][9]

-

Formation of Hydrazones: The terminal -NH₂ group readily condenses with aldehydes and ketones to form stable hydrazones. This reaction is fundamental for linking the pyridine core to other molecular fragments.

-

Synthesis of Pyrazoles: Reaction with 1,3-dicarbonyl compounds or their equivalents leads to the formation of pyrazole rings, a scaffold known for its wide range of biological activities, including anti-inflammatory and anticancer properties.[9]

-

Synthesis of Triazoles and Tetrazoles: The hydrazinyl group can be further elaborated through reactions with reagents like nitrous acid or cyanates to construct triazole and tetrazole rings, which are important bioisosteres for carboxylic acids in drug design.[10]

Caption: Reactivity pathways of this compound in drug discovery.

Spectral Characterization Profile

-

¹H NMR: The spectrum would feature distinct signals for the three aromatic protons on the pyridine ring, a singlet for the methoxy (-OCH₃) protons around 3.9 ppm, and broad signals for the hydrazinyl (-NHNH₂) protons which may exchange with D₂O.[12]

-

IR Spectroscopy: Key vibrational bands would include N-H stretching frequencies for the hydrazine group (typically 3200-3400 cm⁻¹), C-O stretching for the methoxy ether linkage, and characteristic C=C and C=N stretching absorptions from the pyridine ring.[14]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 139.16). Fragmentation patterns would likely involve the loss of the methoxy and hydrazinyl groups.[14]

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is non-negotiable when handling reactive chemical intermediates. The following guidelines are synthesized from available Safety Data Sheets (SDS) for hydrazinopyridine derivatives.[15][16][17]

Hazard Identification

Based on analogous compounds, this compound should be handled as a substance with the following potential hazards:

Recommended Handling and Personal Protective Equipment (PPE)

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[17]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[17]

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved particulate respirator.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[15]

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[1] For long-term stability, storage in a freezer at -20°C under an inert atmosphere (e.g., nitrogen or argon) is required.[1][2]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[16]

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined synthesis, predictable reactivity, and strategic placement of functional groups provide a reliable and efficient entry point for the development of novel molecular entities. As the demand for new therapeutics continues to grow, the importance of versatile building blocks like this one will only increase, empowering scientists to explore new chemical space and design the next generation of life-saving medicines.

References

-

PrepChem.com. Synthesis of 2-Hydrazino-5-(3-methoxyphenyl)pyridine. [Link]

-

Angene Chemical. Safety Data Sheet - 5-Hydrazinyl-2-methoxypyridine. [Link]

- Google Patents.

-

Iraqi Journal of Pharmaceutical Sciences. Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. [Link]

-

ResearchGate. Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?. [Link]

-

Asian Journal of Chemistry. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. [Link]

-

PubChem. 2-Hydrazinopyridine. [Link]

-

MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

- Google Patents.

-

PubChem. 2-Amino-3-methoxypyridine. [Link]

-

MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

-

Royal Society of Chemistry. For Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds - Supporting Information. [Link]

Sources

- 1. 210992-34-0|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Hydrazinyl-3-methoxypyrazine | CymitQuimica [cymitquimica.com]

- 4. 2-Amino-3-methoxypyridine | C6H8N2O | CID 9920384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 6. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]

- 13. 2-Hydrazinopyridine(4930-98-7) 1H NMR spectrum [chemicalbook.com]

- 14. asianpubs.org [asianpubs.org]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to 2-Hydrazinyl-3-methoxypyridine: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Attributes

2-Hydrazinyl-3-methoxypyridine is a substituted pyridine derivative featuring a hydrazinyl group at the 2-position and a methoxy group at the 3-position. These functional groups impart a unique reactivity profile, making it a valuable synthon for constructing more complex molecular architectures.

| Property | Value | Source |

| CAS Number | 210992-34-0 | [1] |

| Molecular Formula | C₆H₉N₃O | [2] |

| Molecular Weight | 139.16 g/mol | [2] |

| Canonical SMILES | COC1=C(NN)N=CC=C1 | |

| Physical Form | Solid | |

| Storage Conditions | -20°C, under an inert atmosphere (e.g., nitrogen) |

Synthesis of this compound

The primary and most established method for the synthesis of 2-hydrazinylpyridines is the nucleophilic aromatic substitution (SNAr) of a suitable halopyridine with hydrazine hydrate.[3][4] For this compound, the logical precursor is 2-chloro-3-methoxypyridine. The electron-withdrawing nature of the pyridine ring nitrogen facilitates the displacement of the halide at the C2 position by the nucleophilic hydrazine.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is adapted from established procedures for analogous 2-hydrazinylpyridine syntheses.[4][5][6]

Objective: To synthesize this compound from 2-chloro-3-methoxypyridine.

Materials:

-

2-chloro-3-methoxypyridine

-

Hydrazine hydrate (80-99%)

-

Solvent (e.g., ethanol, n-butanol, or an alcohol amine like N,N-dimethylpropanolamine)[4]

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3-methoxypyridine (1.0 eq).

-

Add the chosen solvent (e.g., ethanol) and an excess of hydrazine hydrate (typically 4-10 molar equivalents).[5][6] The use of excess hydrazine hydrate drives the reaction to completion and minimizes the formation of dimeric byproducts.

-

Under an inert atmosphere (e.g., nitrogen), heat the reaction mixture to reflux (typically 100-130°C, depending on the solvent) and maintain for 4-48 hours.[4][5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with deionized water and extract the product with a suitable organic solvent, such as ethyl acetate (3-5 times).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Causality: The choice of a polar, high-boiling solvent facilitates the dissolution of the starting materials and allows the reaction to be conducted at a temperature sufficient to overcome the activation energy for the SNAr reaction.[4] The basic nature of hydrazine hydrate neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the reactivity of the hydrazinyl group, which can act as a potent binucleophile. This allows for the construction of a wide array of heterocyclic systems.

Formation of Hydrazones

The most common reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones.[7] This reaction is fundamental in medicinal chemistry for linking the pyridine core to other pharmacophores.

Cyclization Reactions to Form Fused Heterocycles

The hydrazinyl moiety is a key precursor for building fused heterocyclic rings, such as triazolopyridines. For instance, reaction with chloroacetyl chloride followed by treatment with phosphorus oxychloride (POCl₃) can yield a chloromethyl-triazolopyridine intermediate, which is amenable to further nucleophilic substitution.[8] This pathway is instrumental in creating rigid scaffolds for drug design.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in approved drugs. Hydrazide and hydrazone derivatives, in particular, have been extensively explored as potent inhibitors of various enzymes, most notably protein kinases.[9][10] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[11]

This compound serves as an ideal starting point for generating libraries of potential kinase inhibitors. The general strategy involves condensing the hydrazine with a variety of aldehydes or ketones that are designed to interact with specific regions of the kinase active site. The resulting hydrazone can then be evaluated for its inhibitory activity.

Mechanism of Action as a Kinase Inhibitor Scaffold

Many kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the enzyme.[12] The derivatives of this compound can be designed to:

-

Form Hydrogen Bonds: The pyridine nitrogen and the hydrazone moiety can act as hydrogen bond donors and acceptors, forming critical interactions with the "hinge region" of the kinase domain.[12]

-

Occupy Hydrophobic Pockets: Aryl or other lipophilic groups, introduced via the aldehyde component, can occupy adjacent hydrophobic pockets within the active site, enhancing binding affinity and selectivity.

-

Enable Covalent Inhibition: The scaffold can be modified to include a reactive group (a "warhead") that forms a covalent bond with a nearby cysteine residue in the kinase active site, leading to irreversible inhibition.[13]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a suite of standard analytical techniques. Commercial suppliers often provide access to this data.[2]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and broad signals for the -NH and -NH₂ protons of the hydrazinyl group.[5][15] |

| ¹³C NMR | Resonances for the six carbon atoms of the substituted pyridine ring and the methoxy carbon. |

| FT-IR | Characteristic stretching vibrations for N-H bonds (hydrazinyl), C-O bond (methoxy), C=N and C=C bonds of the pyridine ring.[7] |

| LC-MS | A parent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 140.16.[5] |

| HPLC | A single major peak indicating the purity of the compound. |

Safety and Toxicology

Detailed toxicological data for this compound is not extensively published. However, based on data for related compounds, appropriate safety precautions should be taken.

-

Hydrazine Derivatives: Hydrazine and its derivatives are known to be potentially toxic and carcinogenic.[16] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and always work in a well-ventilated fume hood.

-

Methoxypyridine: 2-Methoxypyridine is classified as a flammable liquid and causes skin and serious eye irritation.[17][18]

A comprehensive risk assessment should be conducted before handling this compound. Refer to the supplier's Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

This compound is a strategically important building block for drug discovery and medicinal chemistry. Its straightforward synthesis and versatile reactivity, particularly in the formation of hydrazones and fused heterocyclic systems, make it an invaluable tool for generating diverse compound libraries. Its primary application lies in the development of kinase inhibitors, where its structural features can be exploited to achieve potent and selective binding to target enzymes. As with all reactive chemical intermediates, appropriate safety protocols must be strictly followed during its handling and use.

References

-

A Facile Synthesis of Amide Derivatives of[3][4][8]Triazolo[4,3-a]pyridine. (2017). International Journal of ChemTech Research. [Link]

- CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.

-

Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. (2015). Al-Mustansiriyah Journal of Science. [Link]

- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

-

Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses. [Link]

- CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.

-

Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. (2024). RSC Medicinal Chemistry. [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). Molecules. [Link]

-

2-Methoxypyridine. PubChem. [Link]

-

Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. (2014). Asian Journal of Chemistry. [Link]

-

Pyridine, alkyl derivatives: Human health tier II assessment. (2015). National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

-

This compound. AMEBIO. [Link]

-

Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (2012). Organic Letters. [Link]

-

Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism. (2021). Applied Sciences. [Link]

-

Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. (2022). Molecules. [Link]

-

Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (2022). European Journal of Medicinal Chemistry. [Link]

-

Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. (2012). The Journal of Organic Chemistry. [Link]

-

Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP. (2024). Drug Design, Development and Therapy. [Link]

-

Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. (2018). ChemMedChem. [Link]

-

Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases. Current Medicinal Chemistry. [Link]

-

Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. (2002). Molecules. [Link]

-

5-Hydrazinyl-2-methoxypyridine. PubChem. [Link]

Sources

- 1. This compound - CAS:210992-34-0 - 阿镁生物 [amaybio.com]

- 2. 210992-34-0|this compound|BLD Pharm [bldpharm.com]

- 3. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 4. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 5. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 7. asianpubs.org [asianpubs.org]

- 8. asianpubs.org [asianpubs.org]

- 9. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - De - Current Medicinal Chemistry [jdigitaldiagnostics.com]

- 12. mdpi.com [mdpi.com]

- 13. Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to the Solubility of 2-Hydrazinyl-3-methoxypyridine in Common Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-hydrazinyl-3-methoxypyridine. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in various solvent systems. This document outlines the theoretical considerations for its solubility, detailed experimental protocols for empirical determination, and the necessary safety precautions.

Introduction to this compound

This compound (CAS No. 210992-34-0) is a heterocyclic organic compound featuring a pyridine ring substituted with a hydrazinyl and a methoxy group.[1] Its structure suggests a unique combination of polarity, hydrogen bonding capabilities, and potential for acid-base interactions, all of which are critical determinants of its solubility. Understanding the solubility of this compound is paramount in various stages of pharmaceutical development, from synthesis and purification to formulation and bioavailability assessment.[2][3]

Chemical Structure and Properties:

-

Molecular Formula: C₆H₉N₃O

-

Molecular Weight: 139.16 g/mol

-

Key Functional Groups:

-

Pyridine ring: A basic nitrogen-containing aromatic ring.

-

Hydrazinyl group (-NHNH₂): Capable of acting as both a hydrogen bond donor and acceptor, and possesses basic properties.

-

Methoxy group (-OCH₃): A polar ether group that can act as a hydrogen bond acceptor.

-

The interplay of these functional groups dictates the molecule's overall polarity and its interaction with different solvents.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[4][5] For this compound, we can predict its solubility based on the following characteristics:

-

Polarity: The presence of nitrogen and oxygen atoms, along with the hydrazinyl and methoxy groups, imparts significant polarity to the molecule. The pyridine nitrogen and the hydrazinyl group are strong hydrogen bond acceptors, while the N-H protons of the hydrazinyl group are hydrogen bond donors.[6][7] This suggests good solubility in polar protic solvents (e.g., water, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).

-

Hydrogen Bonding: The ability to form strong hydrogen bonds is a key factor.[8][9] The hydrazinyl group can donate two hydrogen bonds and accept electrons at both nitrogen atoms. The pyridine nitrogen and the methoxy oxygen are also hydrogen bond acceptors. This extensive hydrogen bonding capability points towards favorable interactions with solvents that can participate in such bonds.

-

Acid-Base Properties: The pyridine ring nitrogen and the hydrazinyl group are basic.[10][11] Therefore, the solubility of this compound is expected to be significantly enhanced in acidic aqueous solutions due to the formation of a more soluble salt.

Based on these principles, a qualitative prediction of solubility in common solvents is presented in the table below.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Soluble to Highly Soluble | Strong hydrogen bonding and polar interactions. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Favorable dipole-dipole interactions. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | Mismatch in polarity and intermolecular forces. |

| Aqueous Acid | 0.1 M HCl | Highly Soluble | Protonation of basic nitrogens leads to salt formation.[10][11] |

| Aqueous Base | 0.1 M NaOH | Likely Soluble | The hydrazinyl group may exhibit some acidic character, but less pronounced than its basicity. |

Experimental Determination of Solubility

Given the absence of readily available quantitative solubility data for this compound, empirical determination is necessary. The following protocols provide a robust framework for such investigations.[4][12][13]

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Protocol 1: Small-Scale Qualitative Solubility Test

-

Preparation: Dispense approximately 1-2 mg of this compound into a series of small, labeled test tubes or vials.

-

Solvent Addition: To each tube, add 0.5 mL of a different test solvent (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane, 5% HCl, 5% NaOH).

-

Mixing: Vigorously agitate each mixture for 1-2 minutes using a vortex mixer or by manual shaking.

-

Observation: Visually inspect each tube for the complete dissolution of the solid. If the solid dissolves, the compound is considered soluble. If it remains undissolved, it is classified as insoluble. Partial dissolution indicates sparing solubility.

-

pH Testing (for aqueous solutions): If the compound dissolves in water, test the pH of the solution with litmus paper or a pH meter to confirm its acidic or basic nature.[10][11]

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[14][15]

Protocol 2: Equilibrium Solubility by Shake-Flask Method

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to facilitate separation.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any undissolved solid.

-

Quantification: Dilute the collected supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[3][13]

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Caption: Workflow for the shake-flask method.

Safety and Handling

Due to the presence of a hydrazinyl moiety, this compound should be handled with care. Hydrazine derivatives can be toxic and potentially carcinogenic.[16]

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17][18][19]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16][20]

-

Handling: Avoid contact with skin and eyes.[17][18] In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[17][20]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, it is highly recommended to consult the Safety Data Sheet (SDS) for this specific compound or a closely related analogue if one is not available.[16][17][18][19][20]

Conclusion

While specific quantitative solubility data for this compound is not widely published, its chemical structure provides a strong basis for predicting its solubility behavior. The presence of polar functional groups capable of extensive hydrogen bonding suggests good solubility in polar solvents and acidic aqueous solutions. The experimental protocols detailed in this guide offer a systematic and reliable approach for researchers to empirically determine the solubility of this compound, which is a critical parameter for its successful application in research and development.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

-

Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone. Retrieved from [Link]

-

solubility experimental methods.pptx. (n.d.). Slideshare. Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019, September). ResearchGate. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

- SAFETY DATA SHEET for Pyrazine, 2-methoxy-3-methyl-. (2025, December 22).

-

Safety Data Sheet for 5-Hydrazinyl-2-methoxypyridine. (2025, September 17). Angene Chemical. Retrieved from [Link]

-

Conformation and bonding of 2-methoxypyridine and its monohydrate from rotational spectra. (n.d.). ResearchGate. Retrieved from [Link]

-

2-{[2-(2-Hydroxy-3-methoxybenzylidene)hydrazin-1-ylidene]methyl}-6-methoxyphenol. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Striking Impact of Solvent Polarity on the Strength of Hydrogen-Bonded Complexes: A Nexus Between Theory and Experiment. (2025, January 7). National Institutes of Health. Retrieved from [Link]

-

Conformation and bonding of 2-methoxypyridine and its monohydrate from rotational spectra. (n.d.). Sci-Hub. Retrieved from [Link]

-

2-Methoxypyridine. (n.d.). PubChem. Retrieved from [Link]

-

Different packing motifs mediated by hydrogen bonds in the hydrochloride salts of two pyridoxal N-acylhydrazone derivatives. (2025, September 9). National Institutes of Health. Retrieved from [Link]

Sources

- 1. 210992-34-0|this compound|BLD Pharm [bldpharm.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 4. chem.ws [chem.ws]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Sci-Hub. Conformation and bonding of 2-methoxypyridine and its monohydrate from rotational spectra / Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2020 [sci-hub.ru]

- 8. Striking Impact of Solvent Polarity on the Strength of Hydrogen‐Bonded Complexes: A Nexus Between Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Different packing motifs mediated by hydrogen bonds in the hydrochloride salts of two pyridoxal N-acylhydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. solubility experimental methods.pptx [slideshare.net]

- 14. researchgate.net [researchgate.net]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. angenechemical.com [angenechemical.com]

- 20. jubilantingrevia.com [jubilantingrevia.com]

Reactivity of the hydrazine group in 2-Hydrazinyl-3-methoxypyridine

An In-Depth Technical Guide to the Reactivity of the Hydrazine Group in 2-Hydrazinyl-3-methoxypyridine

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The strategic placement of a nucleophilic hydrazine group on an electron-deficient pyridine ring, modulated by an adjacent electron-donating methoxy group, imparts a unique and versatile reactivity profile. This guide provides an in-depth exploration of the chemical behavior of the hydrazine moiety in this specific scaffold. We will dissect its synthesis, delineate the mechanisms of its primary reactions—including condensation and cyclocondensation—and provide field-proven experimental protocols. The discussion is grounded in established chemical principles to explain the causality behind synthetic strategies, offering researchers and drug development professionals a comprehensive resource for leveraging this potent synthon.

Introduction: The Strategic Importance of the Scaffold

The 2-hydrazinylpyridine scaffold is a "privileged" structure in drug discovery, appearing in molecules designed to treat a range of conditions from inflammation to cancer.[1][2][3] Its utility stems from the dual nature of the hydrazine group (-NHNH₂): it is a potent binucleophile capable of forming stable hydrazones and serves as a linchpin for constructing a diverse array of fused and linked heterocyclic systems.

The pyridine ring itself is an electron-deficient aromatic system, which influences the reactivity of its substituents. The inclusion of a 3-methoxy group introduces an electron-donating resonance effect, which can modulate the electronic properties of the pyridine core and the attached hydrazine.[4] Understanding this electronic interplay is crucial for predicting and controlling the outcomes of synthetic transformations. This guide will focus specifically on the reactivity of the hydrazine group, which is the primary site of chemical transformations for this molecule.

Synthesis of this compound

The most direct and widely adopted method for synthesizing 2-hydrazinylpyridines is the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyridine with hydrazine hydrate.[5][6] The reaction leverages the high nucleophilicity of hydrazine and the susceptibility of the C2 position of the pyridine ring to nucleophilic attack.

Mechanistic Rationale and Causality

The choice of a 2-halopyridine (typically 2-chloro- or 2-bromo-3-methoxypyridine) as the starting material is critical. The halogen at the 2-position is activated towards displacement by the electron-withdrawing effect of the ring nitrogen. The reaction proceeds via a Meisenheimer-like intermediate. An excess of hydrazine hydrate is almost always employed; this is a crucial experimental choice designed to minimize the formation of the undesired bis(pyridin-2-yl)hydrazine dimer.[6] By maintaining a high concentration of the primary nucleophile (hydrazine), the probability of the product (this compound) acting as a nucleophile itself is significantly reduced.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Chloro-3-methoxypyridine (1.0 equiv)

-

Hydrazine monohydrate (~10 equiv)

-

Ethanol or a high-boiling solvent like N,N-dimethylpropanolamine[5]

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Charge a round-bottom flask with 2-chloro-3-methoxypyridine and the chosen solvent.

-

Add hydrazine monohydrate dropwise to the stirred solution at room temperature. A slight exotherm may be observed.

-

Heat the reaction mixture to reflux (typically 80-130 °C, depending on the solvent) and maintain for 4-12 hours.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be isolated by removing the solvent under reduced pressure and purifying the residue. Purification is often achieved by crystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Workflow Visualization

Caption: Workflow for the synthesis of this compound.

Core Reactivity of the Hydrazine Group

The synthetic versatility of this compound is dominated by the reactivity of the terminal amino group (-NH₂) of the hydrazine moiety. This group is a strong nucleophile, readily attacking electrophilic carbon centers.[7]

Condensation with Carbonyl Compounds: Hydrazone Formation

The most fundamental reaction of the hydrazine group is its condensation with aldehydes and ketones to form stable hydrazone derivatives. This reaction is typically high-yielding and forms the basis for subsequent cyclization strategies.[8]

Mechanistic Rationale: The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration.[8] The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and accelerating the initial attack. The subsequent dehydration step is the driving force for the reaction.

Caption: Mechanism of hydrazone formation.

Experimental Protocol: General Procedure for Hydrazone Synthesis

-

Dissolve this compound (1.0 equiv) in a suitable solvent such as ethanol or acetic acid.

-

Add the corresponding aldehyde or ketone (1.0-1.1 equiv) to the solution.

-

Add a catalytic amount of glacial acetic acid (if not used as the solvent).

-

Stir the mixture at room temperature or heat to reflux for 1-6 hours.[9]

-

Monitor the reaction by TLC. Upon completion, the product often precipitates from the solution upon cooling.

-

The solid product can be collected by filtration, washed with cold solvent, and dried. If no precipitate forms, the product can be isolated by solvent evaporation and purified by crystallization or chromatography.

Cyclocondensation Reactions: Building Heterocyclic Rings

The true synthetic power of this compound is realized when its hydrazone derivatives or the hydrazine itself are used in cyclocondensation reactions to build new heterocyclic rings.

3.2.1. Pyrazole Synthesis (Knorr-type Reaction)

Reacting this compound with 1,3-dicarbonyl compounds (or their equivalents) is a classic and efficient method for constructing pyrazole rings.[10][11] This provides access to 2-(1H-pyrazol-1-yl)-3-methoxypyridine derivatives.

Mechanistic Rationale: The reaction involves two key steps: initial condensation of the hydrazine with one carbonyl group to form a hydrazone intermediate, followed by intramolecular nucleophilic attack of the remaining hydrazone nitrogen onto the second carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring.[11] The regioselectivity of the reaction with unsymmetrical 1,3-diketones is an important consideration, often governed by the relative reactivity of the two carbonyl groups.

Caption: Pathway for pyrazole synthesis via cyclocondensation.

3.2.2. Fused Heterocycles: Triazolopyridines

The hydrazine moiety is also instrumental in forming fused heterocyclic systems. For example, oxidative cyclization of aldehyde-derived hydrazones can lead to the formation of[5][12][13]triazolo[4,3-a]pyridine systems.[14]

Mechanistic Rationale: This transformation typically involves the formation of the hydrazone, followed by an oxidative cyclization step. Reagents like Chloramine-T or N-bromosuccinimide can facilitate the ring closure by generating an electrophilic species that triggers an intramolecular electrophilic attack from the pyridine ring nitrogen onto the hydrazone, followed by elimination to form the aromatic triazole ring.[14]

Data Summary

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O | |

| Molecular Weight | 139.16 g/mol | |

| CAS Number | 210992-34-0 | [13] |

| Appearance | Solid (typical) | - |

Note: For the hydrochloride salt (3-Hydrazinyl-2-methoxypyridine hydrochloride), the molecular formula is C₆H₁₀ClN₃O and the molecular weight is 175.62 g/mol .[15]

Applications in Drug Discovery

The ability to readily convert this compound into a vast library of hydrazones and heterocyclic derivatives makes it an invaluable starting material for drug discovery campaigns. The resulting scaffolds are frequently explored for their potential as:

-

Kinase Inhibitors: The pyridine and attached heterocyclic rings can serve as effective hinge-binding motifs in the ATP-binding pocket of various kinases, a common strategy in oncology drug design.[3]

-

Receptor Modulators: The diverse structures that can be generated are screened for activity against G-protein coupled receptors (GPCRs) and ion channels. For example, derivatives of pyridinyl piperazines have shown activity as α7 nicotinic acetylcholine receptor modulators.[2]

-

Anti-inflammatory and Antimicrobial Agents: The hydrazone linkage itself (-C=N-NH-) is a known pharmacophore in many biologically active compounds.[2][16]

The synthetic accessibility and the chemical diversity that can be generated from this single building block allow for rapid Structure-Activity Relationship (SAR) studies, accelerating the optimization of lead compounds.[1]

Conclusion

This compound is a powerful and versatile reagent whose reactivity is centered on its nucleophilic hydrazine group. Through straightforward condensation and cyclocondensation reactions, it provides access to a rich chemical space of hydrazones, pyrazoles, fused triazoles, and other heterocyclic systems of high value to the pharmaceutical and materials science industries. A thorough understanding of the mechanistic principles behind its reactions, coupled with optimized experimental protocols, enables researchers to fully exploit the synthetic potential of this important molecule.

References

-

PrepChem.com. Synthesis of 2-Hydrazino-5-(3-methoxyphenyl)pyridine. Available from: [Link]

- Google Patents. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.

- F. Kuffner, et al. Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chemical Papers.

- Nisreen K. Jasim. Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Al-Mustansiriyah Journal of Science.

- S. R. K. Samala, et al. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.

- J. Elguero, et al. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.

-

O. R. Thiel, M. M. Achmatowicz. Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses. Available from: [Link]

-

ResearchGate. Proposed mechanistic pathways for the cyclization of thiohydrazone 3 to pyridazine 4. Available from: [Link]

- J. A. Valderrama, et al. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Arkivoc.

-

ResearchGate. Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?. Available from: [Link]

- Y. Z. Li, et al. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis.

-

ResearchGate. Reaction of the carbohydrazide derivative (3) with carbonyl compounds to yield the hydrazone series. Available from: [Link]

-

P. N. Liu, et al. Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage. Organic Chemistry Portal. Available from: [Link]

-

ResearchGate. Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. Available from: [Link]

- Google Patents. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

-

PubChem. 2-Hydrazinopyridine. National Institutes of Health. Available from: [Link]

- C. T. Check, et al. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.

- S. Kumar, et al. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Royal Society of Chemistry.

- H. Mayr, et al. Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities.

- R. B. Clark, et al. Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Journal of Medicinal Chemistry.

-

ResearchGate. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Available from: [Link]

-

PubChem. 2-Methoxypyridine. National Institutes of Health. Available from: [Link]

-

ResearchGate. The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results. Available from: [Link]

- Y. Liu, et al. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. prepchem.com [prepchem.com]

- 13. 210992-34-0|this compound|BLD Pharm [bldpharm.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. chemscene.com [chemscene.com]

- 16. researchgate.net [researchgate.net]

The Strategic Utility of 2-Hydrazinyl-3-methoxypyridine in the Synthesis of Novel Kinase Inhibitors: A Technical Guide

For Immediate Release

[City, State] – January 17, 2026 – In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that can serve as the foundation for targeted therapeutics is ever-present. This technical guide delves into the significant, yet often overlooked, potential of 2-Hydrazinyl-3-methoxypyridine as a pivotal building block in the design and synthesis of next-generation kinase inhibitors. Authored for researchers, scientists, and drug development professionals, this document elucidates the strategic advantages of this precursor, focusing on its application in the construction of pyrazolo[3,4-b]pyridines, a class of compounds demonstrating profound efficacy in oncology.

Introduction: The Unseen Potential of a Versatile Pyridine Precursor

This compound is a highly reactive and versatile intermediate. Its intrinsic chemical architecture, featuring a nucleophilic hydrazine moiety and an electron-donating methoxy group on a pyridine core, makes it an ideal starting material for the construction of complex heterocyclic systems. The strategic placement of the methoxy group, in particular, offers a handle for modulating the electronic properties and metabolic stability of the final compounds, a critical aspect in drug design.

The primary application of this compound in medicinal chemistry lies in its utility as a precursor for the synthesis of 1H-pyrazolo[3,4-b]pyridines. This fused heterocyclic system is a privileged scaffold in the development of kinase inhibitors, molecules that can interfere with the signaling pathways that drive the growth and proliferation of cancer cells.

Synthetic Pathways: Constructing the Pyrazolo[3,4-b]pyridine Core

The synthesis of the 7-methoxy-1H-pyrazolo[3,4-b]pyridine core from this compound is typically achieved through a condensation reaction with a 1,3-dicarbonyl compound or its synthetic equivalent. This reaction proceeds via a well-established mechanism involving the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazolopyridine ring system.

Caption: General reaction scheme for the synthesis of the 7-methoxy-1H-pyrazolo[3,4-b]pyridine core.

Causality in Experimental Choices

The choice of the 1,3-dicarbonyl component is critical as it dictates the substitution pattern at positions 4 and 6 of the resulting pyrazolopyridine ring. This allows for the introduction of various functional groups that can be tailored to interact with specific amino acid residues within the ATP-binding pocket of the target kinase. The reaction is often carried out in a protic solvent, such as ethanol or acetic acid, to facilitate the proton transfer steps involved in the mechanism. The use of a catalytic amount of acid can further accelerate the reaction rate.

Self-Validating Protocol: A Step-by-Step Methodology

The following is a representative experimental protocol for the synthesis of a 7-methoxy-1H-pyrazolo[3,4-b]pyridine derivative.

Experimental Protocol: Synthesis of a model 7-methoxy-1H-pyrazolo[3,4-b]pyridine

-

Reaction Setup: To a solution of this compound (1.0 mmol) in ethanol (10 mL) is added a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.1 mmol).

-

Reaction Conditions: A catalytic amount of glacial acetic acid (0.1 mmol) is added, and the reaction mixture is heated to reflux for 4-6 hours.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-methoxy-1H-pyrazolo[3,4-b]pyridine derivative.

This protocol is self-validating as the identity and purity of the product can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Applications in Medicinal Chemistry: Targeting Kinases in Oncology